molecular formula C13H11F2NO2S B1459290 2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 1803583-92-7

2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

Cat. No. B1459290
CAS RN: 1803583-92-7
M. Wt: 283.3 g/mol
InChI Key: BPPDUAGOIPBYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two fluorine atoms attached .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The difluorophenyl group contains a phenyl ring with two fluorine atoms attached .


Chemical Reactions Analysis

Thiazole derivatives have been found to undergo various chemical reactions. For example, 2,6-difluorophenol undergoes oxidative polymerization in the presence of the Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly(2,6-difluoro-1,4-phenylene oxide) .

Scientific Research Applications

Synthesis and Chemical Properties

  • An efficient synthesis method for a compound structurally similar to 2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid, which is a potent PPARpan agonist, was described, involving a seven-step synthesis with a 30% overall yield (Guo et al., 2006).
  • A study on the synthesis of various thiazole derivatives, including those with difluorophenyl groups, revealed their potential as antimicrobial agents (Adem et al., 2022).

Application in Photocatalysis

  • Research on diarylethenes with thiazole rings, related to the chemical structure , showed their potential in photocatalysis, affecting the absorption spectra in significant ways (Uchida et al., 1998).

Potential in Pesticide Development

  • The synthesis of 2-cyanomethyl-4-(2',6'-difluorophenyl)thiazole as a pesticide intermediate has been studied, indicating the role of similar compounds in the development of pesticides (Peng, 2007).

Antifungal and Plant Growth Regulation

  • Compounds containing the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety, related to the structure , were synthesized and showed significant antifungal and plant-growth-regulatory activities (Liu et al., 2011).

Anticancer Properties

  • Research on thiazole and thiadiazole derivatives indicated significant anticancer activity against various cancer cell lines, suggesting potential applications in cancer treatment (Ekrek et al., 2022).

Potential in Fluorescence Studies

  • A study on the synthesis and spectral properties of highly fluorescent 4-hydroxythiazoles, structurally similar to the chemical , highlights its potential in fluorescence studies and applications (Kammel et al., 2016).

properties

IUPAC Name

2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c1-13(2,12(17)18)9-6-19-11(16-9)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPDUAGOIPBYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=C(C=CC=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 2
2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 4
2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 6
2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.